N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Description
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides
Properties
IUPAC Name |
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c1-10-4-6-13(7-5-10)16-12(3)24-18(14(16)9-19)20-17(22)15-8-11(2)23-21-15/h4-8H,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPBXCTVJBGICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)C3=NOC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
In industrial settings, the production of cyanoacetamides can be scaled up using solvent-free reactions of aryl amines with ethyl cyanoacetate. This method is widely used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of cyanoacetamides can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phenacyl bromide, triethylamine, and various active methylene reagents . Reaction conditions often involve boiling ethanol or other solvents to facilitate the reactions .
Major Products
The major products formed from these reactions are typically heterocyclic compounds, such as pyrrole and oxopyridine derivatives .
Scientific Research Applications
N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of certain enzymes and receptors . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]-5-methyl-1,2-oxazole-3-carboxamide include other cyanoacetamide derivatives, such as:
- 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Uniqueness
What sets this compound apart is its unique combination of functional groups and rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing novel heterocyclic structures and exploring new applications in various scientific fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
